N-(2H-1,3-benzodioxol-5-yl)-2-(N-cyclohexylbenzenesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-1,3-benzodioxol-5-yl)-2-(N-cyclohexylbenzenesulfonamido)acetamide, commonly known as BDBS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDBS is a sulfonamide derivative that has been synthesized through a multi-step process, and its mechanism of action involves the inhibition of a specific enzyme that is involved in various physiological processes.
Wirkmechanismus
BDBS inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ion. This inhibition has been shown to have a variety of physiological effects, including the reduction of intraocular pressure in glaucoma patients and the inhibition of bone resorption in osteoporosis patients.
Biochemical and Physiological Effects
BDBS has been shown to have a variety of biochemical and physiological effects, including the reduction of intraocular pressure in glaucoma patients, the inhibition of bone resorption in osteoporosis patients, and the potential anti-cancer and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BDBS in lab experiments is its specificity for carbonic anhydrase, which allows for the selective inhibition of this enzyme. However, one of the limitations of using BDBS is its relatively low potency compared to other carbonic anhydrase inhibitors.
Zukünftige Richtungen
There are several future directions for the study of BDBS. One area of research is the development of more potent inhibitors of carbonic anhydrase that can be used in the treatment of glaucoma and osteoporosis. Another area of research is the investigation of BDBS as a potential anti-cancer and anti-inflammatory agent. Additionally, the development of novel synthetic methods for the production of BDBS could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of BDBS involves a multi-step process that starts with the reaction of 3,4-methylenedioxybenzaldehyde with cyclohexylamine to form the intermediate 1-(cyclohexylamino)-2,3-dihydro-1H-indene. This intermediate is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonamide, which is further reacted with N-(2-aminoethyl)acetamide to form BDBS.
Wissenschaftliche Forschungsanwendungen
BDBS has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as an inhibitor of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. BDBS has also been investigated for its potential anti-cancer and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
ethyl 4-[2-[benzenesulfonyl(cyclohexyl)amino]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S/c1-2-29-21(26)23-15-13-22(14-16-23)20(25)17-24(18-9-5-3-6-10-18)30(27,28)19-11-7-4-8-12-19/h4,7-8,11-12,18H,2-3,5-6,9-10,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRAQOKGVXTQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.